Sepiolite

Description

Structure

2D Structure

Properties

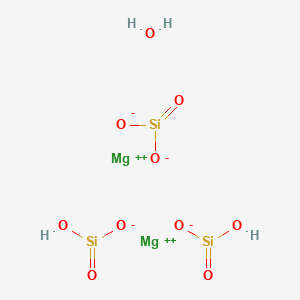

Molecular Formula |

H4Mg2O10Si3 |

|---|---|

Molecular Weight |

296.89 g/mol |

IUPAC Name |

dimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane;hydrate |

InChI |

InChI=1S/2Mg.2HO3Si.O3Si.H2O/c;;3*1-4(2)3;/h;;2*1H;;1H2/q2*+2;2*-1;-2; |

InChI Key |

TUKQLEWOUPCTOS-UHFFFAOYSA-N |

Canonical SMILES |

O.O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] |

Synonyms |

magnesium trisilicate magnesium trisilicate (Mg2(H4Si3O10)) magnesium trisilicate hexahydrate ((Mg9H14(Si3O10)4)) magnesium trisilicate hexahydrate (Mg4(H2Si6O17)) magnesium trisilicate hydrate magnesium trisilicate tetrahydrate (Mg4(H6Si6O19)) sepiolite |

Origin of Product |

United States |

Geological Occurrence and Genesis of Sepiolite Deposits

Global Distribution and Major Economic Sepiolite (B1149698) Occurrences

This compound deposits of economic significance are not widespread, with a few key regions dominating global production. The most significant deposits are found in sedimentary basins, primarily of Neogene age. researchgate.net Spain is the world's leading producer, with major deposits located in the Madrid Basin. researchgate.netiied.org Turkey also possesses substantial this compound resources, particularly in the Eskişehir region. geologyscience.com Other notable producers include the United States and China. researchgate.net

Interactive Table: Major Economic this compound Occurrences

| Country | Major Deposit Locations | Geological Context |

|---|---|---|

| Spain | Madrid Basin (Vallecas-Vicálvaro) | Neogene lacustrine environments researchgate.net |

| Turkey | Eskişehir Province | Neogene alkaline lake deposits geologyscience.comgeoscienceworld.org |

| USA | Nevada | Tertiary continental basins researchgate.net |

| China | Anhui and Jiangsu Provinces | Tertiary continental basins researchgate.net |

Genetic Models for this compound Formation

The formation of this compound is intricately linked to specific geochemical and geological conditions. Several genetic models have been proposed to explain the diverse settings in which this mineral is found.

Lacustrine Sedimentary Environments and Chemical Precipitation Mechanisms

The most significant economic deposits of this compound are formed in lacustrine (lake) environments. ethz.chresearchgate.net This process, known as neoformation, involves the direct precipitation of this compound from magnesium- and silica-rich alkaline waters in shallow lakes under arid to semi-arid climatic conditions. mdpi.comrruff.infocambridge.orgmdpi.com High evaporation rates concentrate these dissolved ions, leading to supersaturation and subsequent crystallization of this compound. mdpi.comresearchgate.net The Miocene-Pliocene volcano-sedimentary units in Turkey provide a clear example of this, where this compound formed in a lacustrine environment with variable salinity. rruff.info

Hydrothermal Alteration Processes in Volcanic Belts

This compound can also form through the hydrothermal alteration of magnesium-rich rocks, particularly in volcanic belts. geologyscience.comresearchcommons.org In this process, hot, mineral-rich fluids circulate through fractures and fissures in parent rocks like serpentine (B99607) or volcanic tuffs. geologyscience.comresearchcommons.orggeologyscience.com These fluids leach magnesium and silica (B1680970), which then precipitate as this compound under favorable temperature and pressure conditions. An example of this is the Kıbrıscık this compound occurrence in Bolu, Turkey, which formed through the hydrothermal alteration of vitric tuff in the Köroğlu Volcanic Belt. researchcommons.org This process often occurs in geological settings with active tectonics and volcanism. geologyscience.com

Diagenetic Transformation Pathways from Precursor Clay Minerals

Another pathway for this compound formation is through the diagenetic transformation of precursor clay minerals, such as smectite. mdpi.com Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition. During diagenesis, changes in the hydrochemistry of pore waters, such as shifts in salinity and pH, can lead to the dissolution of a precursor mineral like magnesian smectite and the subsequent precipitation of the more stable this compound. mdpi.com This transformation is a dissolution-precipitation process rather than a solid-state conversion. mdpi.comarizona.eduresearchgate.net

Influence of Environmental Conditions on this compound Crystallization (e.g., pH, Ion Concentration)

The crystallization of this compound is highly sensitive to specific environmental parameters. The formation of this compound requires alkaline conditions, typically with a pH greater than 8. researchgate.netresearchgate.net Furthermore, the process is dependent on elevated concentrations of dissolved magnesium (Mg²⁺) and silica (Si). researchgate.netresearchgate.net The absence or low concentration of dissolved aluminum is also a critical factor, as aluminum can be incorporated into other clay mineral structures, inhibiting this compound formation. mdpi.com In lacustrine settings, the interplay between evaporation rates, freshwater influx, and the chemical composition of source waters dictates the saturation levels of Mg²⁺ and Si, thereby controlling the precipitation of this compound. cambridge.org Laboratory studies have confirmed that this compound can form across a wide range of salinities, provided the pH and Mg/Si concentrations are suitable. mdpi.com

Geological Contexts of this compound-Associated Mineral Assemblages

This compound is frequently found in association with a characteristic suite of other minerals that reflect its environment of formation. In sedimentary lacustrine deposits, this compound is commonly associated with dolomite (B100054) and other carbonate minerals. geologyscience.commdpi.com Evaporite minerals such as gypsum and halite can also be present, indicating formation in closed basins with high evaporation rates. geologyscience.com

In some deposits, this compound occurs alongside palygorskite, another fibrous magnesium silicate (B1173343) clay mineral. usgs.govdekongroup.com The relative abundance of these two minerals can be influenced by the specific chemical conditions of the depositional environment. cambridge.org Other associated clay minerals can include smectite (specifically saponite) and illite. geologyscience.commdpi.com In deposits formed through hydrothermal alteration, this compound may be found with the precursor serpentine minerals, as well as magnesite. geologyscience.com

Interactive Table: Common Mineral Assemblages with this compound

| Associated Mineral | Chemical Formula | Geological Context of Association |

|---|---|---|

| Dolomite | CaMg(CO₃)₂ | Lacustrine, evaporitic, and diagenetic environments geologyscience.comajsonline.orgugr.es |

| Palygorskite | (Mg,Al)₂Si₄O₁₀(OH)·4H₂O | Sedimentary deposits, often in similar alkaline, Mg-rich environments researchgate.netusgs.govcambridge.org |

| Saponite | Ca₀.₂₅(Mg,Fe)₃((Si,Al)₄O₁₀)(OH)₂·n(H₂O) | Lacustrine environments, sometimes as a precursor to this compound cambridge.org |

| Calcite | CaCO₃ | Sedimentary and hydrothermal environments geologyscience.com |

| Gypsum | CaSO₄·2H₂O | Evaporitic lacustrine and marine environments geologyscience.com |

| Halite | NaCl | Highly evaporitic environments geologyscience.com |

| Serpentine | (Mg,Fe)₃Si₂O₅(OH)₄ | Parent rock for hydrothermal this compound formation geologyscience.com |

| Magnesite | MgCO₃ | Hydrothermal environments geologyscience.com |

| Quartz | SiO₂ | Detrital component in sedimentary deposits or from hydrothermal fluids researchcommons.org |

Crystallographic Structure and Microstructural Features of Sepiolite

Fundamental Structural Architecture of Sepiolite (B1149698)

The basic building block of the this compound structure involves ribbons of 2:1 silicate (B1173343) layers. arizona.eduethz.ch These ribbons are assembled in a specific arrangement that differentiates this compound from other clay minerals.

Ribbons of 2:1 Silicate Sheets and Octahedral Magnesium Coordination

This compound's structure is constructed from ribbons of 2:1 phyllosilicate modules. arizona.edu Each ribbon consists of a central sheet of magnesium coordinated octahedra sandwiched between two layers of silicon-oxygen tetrahedra. arizona.eduethz.chcambridge.org Unlike some other phyllosilicates, this compound lacks continuous octahedral sheets. arizona.edu The tetrahedral sheets are continuous, but the apices of the SiO4 tetrahedra point in opposite directions in adjacent ribbons. arizona.edu These ribbons are linked together by the inversion of the SiO4 tetrahedra through Si-O-Si bonds. arizona.educambridge.org The ideal structural formula of this compound is often given as Si12Mg8O30(OH)4(OH2)4·8H2O. ethz.chcambridge.orgnih.gov In the ideal structure, all octahedral sites are occupied by Mg, making this compound a trioctahedral mineral. ethz.ch

Intracrystalline Channels and Tunnel Systems

The unique arrangement of the 2:1 ribbons in this compound creates a structure with large intracrystalline channels or tunnels that run parallel to the fiber axis (the crystallographic c-axis). arizona.edutaylorandfrancis.comnih.gov These tunnels are a defining feature of this compound and are responsible for its microporosity. arizona.edutaylorandfrancis.com The tunnels have specific dimensions, typically reported as approximately 3.7 × 10.6 Å in cross-section. arizona.edugeoscienceworld.orgresearchgate.netgeoscienceworld.org These tunnels can accommodate various molecules, including water and some organic compounds. arizona.edugeoscienceworld.orggeoscienceworld.orgcambridge.org

Zeolitic and Coordinated Water Molecules within the this compound Framework

Water molecules are an integral part of the this compound structure and can be classified into different types based on their bonding and location. dergipark.org.tr These include zeolitic water and coordinated water. Zeolitic water molecules are weakly bound and reside within the intracrystalline channels. arizona.edugeoscienceworld.orgdergipark.org.trcambridge.org Coordinated water molecules (also referred to as bound water or crystal water) are more tightly held and are coordinated to the octahedral magnesium cations at the edges of the 2:1 ribbons, protruding into the channels. ethz.chcambridge.orggeoscienceworld.orgdergipark.org.tr The ideal formula suggests the presence of four coordinated water molecules and up to eight zeolitic water molecules per formula unit. ethz.chcambridge.orgnih.govgeoscienceworld.org Zeolitic water is typically lost at lower temperatures or under vacuum compared to coordinated water. arizona.edudergipark.org.tr

Crystallographic Models and Their Refinement in this compound Studies

Due to its fine-grained and often poorly crystalline nature, studying the crystal structure of this compound using single-crystal diffraction methods has been challenging. arizona.eduresearchgate.net Consequently, much of the understanding of its structure has relied on powder diffraction techniques and crystallographic modeling. arizona.eduresearchgate.net

Orthorhombic Space Group Pncn Model

Early structural models for this compound were proposed based on fiber X-ray diffraction patterns. arizona.edu The orthorhombic model with the space group Pncn, proposed by Brauner and Preisinger in 1956, has been generally accepted and confirmed by subsequent studies, including those using electron diffraction. arizona.eduresearchgate.netkagoshima-u.ac.jpe-bip.org.plucm.es Another early model, the Nagy-Bradley model, suggested either orthorhombic or monoclinic symmetry with a preferred space group of C2/m. kagoshima-u.ac.jp However, the Pncn model remains widely used. ucm.es Some sources also mention the space group Pnna. mindat.org

Structural Variations and Crystalline Imperfections in Natural this compound Samples

Natural this compound samples often exhibit structural variations and crystalline imperfections. mindat.orggeoscienceworld.orgucm.es These variations can influence the mineral's properties. Factors such as the origin, formation conditions, and chemical environment can lead to differences in composition and structural features, resulting in modifications in diffraction patterns. researchgate.netucm.es The fine-grained and poorly crystalline nature of this compound contributes to the difficulty in fully characterizing these imperfections. arizona.eduresearchgate.net Studies using techniques like X-ray diffraction, electron microscopy (TEM and SEM), and Rietveld refinement have revealed variability in crystallinity, fiber length, texture, and specific surface area among different this compound samples. ucm.esresearchgate.netminsocam.org Crystalline defects, such as omission of 2:1 layer ribbon modules, planar defects, and stacking disorder, have been observed and may affect properties like cation exchange and the accessibility of channels to molecules. researchgate.net Impurities can also contribute to the observed variability in natural samples. ucm.esresearchgate.net

Micro- and Nanofibrous Morphology of this compound

This compound is characterized by a distinctive micro- and nanofibrous morphology, which is a direct consequence of its unique crystal structure. The structure consists of inverted tetrahedral arrangements and discontinuous octahedral sheets, leading to the formation of structural channels and a typical fibrous form uma.es. This fibrous morphology is a key factor contributing to many of this compound's characteristic properties, including its high surface area and rheological behavior uma.esresearchgate.netmdpi.com.

The individual this compound particles are often described as needle-like or lath-like crystals ima-europe.euiarc.fr. These fibers develop along the c-axis of the crystal mdpi.comiarc.fr. Electron microscopy studies, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), have been widely used to visualize and characterize the morphology of this compound fibers mdpi.comfrontiersin.org. TEM images typically show this compound as single nanofibers or bundles of nanofibers frontiersin.org. The length of these fibers can vary depending on the origin of the deposit and processing methods, generally ranging from approximately 0.5 to 10 µm, while their width or diameter is typically in the nanometer range, around 10 to 50 nm ima-europe.eufrontiersin.orgcsic.esresearchgate.net. Some studies report fiber widths varying from 10 to 35 nm and thicknesses from 5 to 10 nm ethz.ch.

The fibrous morphology can lead to the aggregation of individual needle-type particles into bundles csic.es. However, the interaction between the primary particles of fibrous silicates like this compound is considered weaker compared to layered silicates, which can facilitate better dispersion in composite materials csic.es.

The micro- and nanofibrous nature, coupled with the presence of internal channels, results in a high specific surface area for this compound researchgate.netmdpi.comima-europe.eutaylorandfrancis.com. Reported specific surface areas typically range from 75 to 400 m²/g, with values around 300 m²/g being frequently cited mdpi.comima-europe.euiarc.frresearchgate.netresearchgate.net. This high surface area, along with the presence of surface silanol (B1196071) groups (≡Si-OH), contributes to the marked hydrophilicity of this compound and its significant adsorption capacity mdpi.comima-europe.eu.

Research findings highlight the importance of this morphology in various applications. For instance, the needle-like and elongated shapes of this compound enable good dispersion in polymer matrices, leading to enhanced mechanical properties in composites scielo.br. The nanofibrous morphology and surface characteristics also make this compound a potential nanoplatform for interactions with various organic and inorganic substances, including biomolecules like DNA researchgate.netsld.cusld.cu.

Studies involving modification of this compound, such as with aluminum ions or organic compounds, investigate the impact on its morphology and dispersion. For example, Al modification has been shown to reduce the dispersibility of this compound, although the fundamental fibrous structure is largely maintained frontiersin.orgnih.gov. Organic modification can lead to more dispersed nanofibers and reduced interaction between individual particles csic.es.

The variability in this compound morphology, including fiber size and aggregation, can be influenced by its geological origin and formation environment (e.g., sedimentary vs. hydrothermal) ucm.es. Different deposits can yield this compound with varying fiber lengths and crystallinity iarc.frucm.es.

While the search results provide quantitative data on fiber dimensions and specific surface area, presenting this as interactive data tables based solely on the text snippets is challenging without a larger dataset or explicit tabular format within the provided text. The values are mentioned within sentences describing the morphology and properties.

Summary of Morphological Features:

Advanced Synthesis and Modification Methodologies of Sepiolite

Preparation of Sepiolite-Based Materials

The preparation of this compound-based materials often involves modifying the raw clay through physical or chemical treatments. These modifications are crucial for improving the dispersion of This compound (B1149698) fibers, increasing the accessibility of its surface and internal channels, and introducing new functionalities. mdpi.com A good dispersion of this compound is essential for achieving superior properties in composite materials and other applications. mdpi.com

Physical Modification Strategies

Physical modification techniques primarily focus on altering the size, shape, and aggregation state of this compound fibers without significantly changing their fundamental crystal structure. mdpi.com These methods are often used to disaggregate the naturally occurring bundles of this compound fibers, which are held together by hydrogen bonding and Van der Waals interactions. mdpi.comgoogle.com

Mechanical defibrillation and grinding are common physical methods used to break down the agglomerates and bundles of this compound fibers into smaller units, ideally individual nanorods. mdpi.com This process increases the external surface area and improves the dispersibility of the clay. mdpi.comgoogle.com

Wet grinding, particularly with impact mills and high shear dispersion equipment, is a preferred method for defibrillating pseudolaminar silicates like this compound. google.com This technique involves dispersing the this compound in water and applying high mechanical shearing forces. google.comfrontiersin.org Peripheral speeds between 15 m/s and 120 m/s, more preferably between 60 m/s and 100 m/s, can be employed to achieve suitable particle sizes. google.com Researchers have also explored dry micronization using jet mills to generate micron-sized fibrous particles. frontiersin.org While effective in reducing particle size, mechanical pulverization methods can sometimes reduce the fiber length-to-diameter ratio and potentially damage the this compound fiber structure. rsc.org

Studies have shown that mechanical activation through grinding in a planetary mill can lead to a decrease in particle size and amorphization of the this compound structure with increasing grinding times. dergipark.org.tr This process can also result in the loss of zeolitic water. dergipark.org.tr

Sonomechanical irradiation, particularly ultrasonic treatment, is another effective physical method for disaggregating this compound fibers and improving their dispersion. mdpi.comfrontiersin.orgnih.govacs.org This technique utilizes the energy of ultrasound to generate cavitation bubbles in the liquid medium. frontiersin.orgnih.govacs.org The collapse of these bubbles creates high pressure differences and micro-jets, while the absorption of ultrasonic energy induces high mechanical shear. frontiersin.orgnih.gov These forces help to de-agglomerate the natural this compound bundles, leading to more stable colloidal systems. frontiersin.orgnih.gov

Ultrasonication has been presented as a relatively simple approach to disaggregate this compound fibers and enhance their properties. acs.orgnih.gov It is particularly useful for preparing highly viscous and stable hydrogels from ground this compound suspended in water. frontiersin.orgnih.gov Adequate drying of these hydrogels can result in low-density xerogels with extensive fiber disaggregation compared to the starting material. frontiersin.orgnih.gov

Research indicates that factors such as sonication time, sonicator power, and temperature influence the outcome of the process. researchgate.net Increasing sonication time can lead to a decrease in aggregation and a reduction in the length of nanofibers. nih.govresearchgate.net For instance, one study observed that while 62% of non-sonicated this compound nanofibers had lengths between 100 and 400 nm, this percentage decreased to 44% after 60 seconds of sonication. nih.gov The maximum lengths of fibers also decreased with increasing sonication time. nih.gov

Thermal activation, or calcination, involves heating natural this compound at different temperatures to remove adsorbed, zeolitic, coordinated, and structural water molecules. mdpi.comcambridge.org This process can reduce water film resistance, increase porosity, and improve the adsorption performance of this compound. mdpi.comcambridge.org

At calcination temperatures around 500 °C, adsorbed water is removed, and apertures in the this compound structure expand. mdpi.com This can lead to a loss of magnesium from the mineral structure, increasing metal ion space and benefiting the removal of certain ions like Cr3+. mdpi.com The change in the internal cavity structure of thermally treated this compound contributes to improved heavy metal removal from wastewater. mdpi.com

However, the effect of thermal treatment on this compound's properties is temperature-dependent. While moderate heating can increase porosity and surface area, calcination at higher temperatures can lead to structural changes and a decrease in specific surface area. researchgate.netresearchgate.net For example, the BET surface area of this compound was observed to decrease significantly with increasing calcination temperature, from 21.44 m²/g at 100 °C to 0.17 m²/g at 900 °C in one study. researchgate.net

Thermal degradation of this compound occurs in steps related to the removal of different types of water and dehydroxylation. cambridge.org Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study these processes and determine kinetic parameters such as activation energies. cambridge.org

Chemical Modification Strategies

Chemical modification strategies involve altering the surface chemistry of this compound through chemical reactions. These methods can introduce new functional groups, change the surface charge, and improve the compatibility of this compound with various matrices. mdpi.comnih.gov Chemical modification can significantly enhance the adsorption performance and other properties of this compound. mdpi.com

Acid treatment is a commonly used chemical modification method for this compound. mdpi.commdpi.combuffalo.edu It involves treating this compound with acidic solutions, which can lead to the dissolution of impurities, such as carbonates (e.g., calcite and dolomite), and the partial leaching of cations from the octahedral layer, primarily Mg²⁺, Al³⁺, and Fe³⁺. mdpi.comrsc.orgmdpi.combuffalo.educambridge.org

The reaction with acid dissolves impurities, clearing surface obstructions. mdpi.com H⁺ ions from the acid can replace interlayer cations like Ca²⁺, Mg²⁺, Na⁺, and K⁺, improving access to the surface and cavities within the this compound structure. mdpi.com This process leads to an increase in surface area and microporosity, which can significantly enhance adsorption performance. mdpi.combuffalo.educambridge.org The increase in surface area is attributed to porosity variations and the creation of fibrous free silica (B1680970). cambridge.orggeoscienceworld.org

Studies have shown that the effectiveness of acid treatment in increasing surface area depends on the acid concentration, treatment time, and temperature. researchgate.netgeoscienceworld.org For instance, the BET surface area of this compound increased with increasing concentrations of HCl and prolonged treatment time. researchgate.net One study reported a maximum surface area of 301.47 m²/g for this compound treated with 6 mol/L HCl with continuous stirring for 72 hours. researchgate.net The type of acid also influences the outcome, with the effectiveness in increasing surface area following the order HCl > HNO₃ > H₂SO₄ in one study. researchgate.net

Acid treatment can also reduce the amount of impurities in the clay mineral. rsc.orgbuffalo.edu For example, characteristic peaks of impurities like calcite and dolomite (B100054) disappear after acid treatment. rsc.org

However, excessive acid treatment or treatment at higher temperatures can lead to the destruction of the this compound structure, resulting in an amorphous silica-like structure and a decrease in specific surface area. researchgate.netbuffalo.edu Mild treatments are often more effective in generating acidity. cambridge.org

Acid treatment induces a partial dissolution of the this compound structure, beginning with the breaking of ribbons and the creation of tunnels along the a-axis. geoscienceworld.org This mechanism can change the phyllosilicate-like nature of this compound to an inosilicate-like structure. geoscienceworld.org The activity and cation exchange capacity after acid treatment are linked to the Mg²⁺ ions from the partial degradation of the octahedral sheet. geoscienceworld.org

Acid-thermal modification, which combines acid treatment with thermal modification, has also been explored. mdpi.comresearchgate.net This approach can be more effective than separate treatments for removing metal ions from water, as it combines the benefits of impurity dissolution and improved thermal removal of structural water. mdpi.com Acid-thermal treatment has been shown to increase the surface acidity of this compound and the available surface sites for adsorption. researchgate.net

Data on the effect of acid treatment on this compound surface area:

| Acid Used | Concentration (mol/L) | Treatment Time | Temperature (°C) | BET Surface Area (m²/g) | Reference |

| HCl | 0.5 | 48 h | 25 | Increased (Specific value not provided, but stated to have increased about twice compared to untreated) | researchgate.netgeoscienceworld.org |

| HCl | 6 | 72 h | Room Temperature | 301.47 | researchgate.net |

| HCl | Various | Various | Various | Increased with concentration and time, decreased at higher temperature | researchgate.net |

| HNO₃ | Various | Various | Various | Effectiveness < HCl | researchgate.net |

| H₂SO₄ | Various | Various | Various | Effectiveness < HCl | researchgate.net |

| Natural this compound: 29–87 | mdpi.com | ||||

| Acid Activated this compound: Significantly increased | mdpi.com |

Data on the effect of thermal treatment on this compound surface area:

| Temperature (°C) | BET Surface Area (m²/g) | Reference |

| 100 | 21.44 | researchgate.net |

| 900 | 0.17 | researchgate.net |

| Around 500 | Apertures expand, porosity increases | mdpi.com |

Cation Exchange Treatments

Cation exchange is a fundamental method for modifying the surface properties of this compound. The mineral exhibits a cation exchange capacity (CEC), primarily due to charge deficits within its tetrahedral sheets and the presence of exchangeable cations ethz.chjournalssystem.com. Reported CEC values for sepiolites typically range from 20 to 45 cmol(+) kg⁻¹, although variations exist depending on the source and purity of the mineral ethz.chjournalssystem.com.

Cation exchange treatments involve replacing the naturally occurring inorganic cations in this compound with other desired cations, often organic ones like quaternary ammonium (B1175870) surfactants or polycations cambridge.org. This process can significantly alter the surface charge and hydrophobicity of the this compound, influencing its interaction with various substances.

Research has explored the use of cation-exchanged sepiolites for applications such as the removal of pharmaceuticals and heavy metal ions from water cambridge.orgmdpi.comut.ac.ir. For instance, studies on the adsorption of heavy metal ions like Cd²⁺ and Pb²⁺ by this compound have shown that both adsorption and cation exchange reactions contribute to the removal process ut.ac.ir. The saturated adsorption capacity of natural this compound for Cd²⁺ was reported as 11.48 mg/g, while acid-modified this compound showed an increased capacity of 13.62 mg/g mdpi.com.

Another study investigated the use of this compound modified with various cations (Na⁺, K⁺, Li⁺, Mg²⁺, and Ca²⁺) for ethylene (B1197577) adsorption. The ethylene adsorption capacity on these cation-exchanged forms ranged from 0.376 to 0.907 mmol g⁻¹, which was less than that of acid-activated this compound forms (1.279 and 1.308 mmol g⁻¹) geoscienceworld.orgcambridge.org. The size of the intercalated cation can influence the adsorption capacity, with larger ions potentially blocking adsorption sites cambridge.org.

| This compound Treatment | Ethylene Adsorption Capacity (mmol g⁻¹) |

|---|---|

| Natural this compound | Not explicitly stated in snippet, but implied lower than modified forms. |

| Na-Sepiolite | 0.749 cambridge.org |

| K-Sepiolite | 0.907 cambridge.org |

| Li-Sepiolite | 0.812 cambridge.org |

| Mg-Sepiolite | 0.727 cambridge.org |

| Ca-Sepiolite | 0.376 cambridge.org |

| Acid-activated | 1.279 - 1.308 cambridge.org |

These findings highlight that cation exchange is a viable method for modifying this compound, and the choice of cation can impact its performance in specific applications.

Green Synthesis Approaches for Nanoparticle Integration

The integration of nanoparticles with this compound using environmentally friendly or "green" synthesis approaches has gained significant interest. These methods aim to utilize less toxic chemicals and reduce the environmental impact associated with traditional synthesis routes.

One approach involves the in-situ production of crystalline nanoparticles directly on the this compound surface using methods like solid-state sintering with readily decomposable metal acetates at relatively low temperatures (<500°C) cambridge.org. This method has been successfully applied to synthesize this compound-based nanocomposites containing silver (Ag), copper oxide (CuO), and zinc oxide (ZnO) nanoparticles cambridge.org. These composites demonstrated significantly improved antibacterial properties compared to raw this compound, with the Sep/Ag composite showing nearly 100% antibacterial rate against Escherichia coli and Staphylococcus aureus cambridge.org. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) images confirmed the presence of a large number of nanoparticles (10-100 nm) covering the this compound surface, with no significant alteration to the fibrous morphology of the pristine this compound cambridge.orgacs.org.

Another green synthesis route involves using natural extracts as reducing agents for the in-situ formation of nanoparticles on this compound. For example, oak leaf extract has been used to synthesize nano-zero-valent iron (nZVI) particles supported on this compound for the removal of Cr(VI) from water mdpi.com. This approach leverages the reductive power of nZVI and the adsorption capacity of this compound to achieve enhanced removal efficiency mdpi.com. Similarly, Kombucha extract, a natural reducing agent, has been utilized for the bio-assisted synthesis of Ag(0) nanoparticles stabilized on a hybrid of this compound and chitin (B13524) dntb.gov.ua. This catalytic system, Ag@Sep-N–CH, showed high catalytic activity for the synthesis of xanthenes in aqueous media dntb.gov.ua.

These studies demonstrate the potential of green synthesis methods for integrating various nanoparticles with this compound, leading to functional nanocomposites with applications in areas like antibacterial materials and catalysis.

Functionalization of this compound Surfaces

Functionalizing the surface of this compound involves chemically modifying its external and internal surfaces to introduce new functional groups or properties. This is often achieved by reacting with the abundant silanol (B1196071) (Si-OH) groups present on the this compound surface, particularly at the edges of its channels tandfonline.comoatext.combalikesir.edu.trnih.gov.

Grafting of Organic Molecules and Organosilanes onto this compound

Grafting involves covalently bonding organic molecules or organosilanes onto the this compound surface. This creates a stable linkage between the organic modifier and the inorganic support, which can prevent leaching of the modifier during application cambridge.org. Organosilanes are commonly used for this purpose, reacting with the surface silanol groups to form Si-O-Si bonds ethz.chtandfonline.comoatext.comresearchgate.net.

The grafting of organosilanes can be controlled to attach different pendant functional groups to the this compound, imparting specific organic characteristics tandfonline.com. For instance, this compound has been modified by grafting organosilanes with octyl, γ-aminopropyl, 3-chloropropyl, and triphenyl moieties cambridge.orgresearchgate.net. The amount of grafted organosilane can depend on the specific silane (B1218182) used and the reaction conditions cambridge.orgtandfonline.com. Studies using techniques like thermogravimetric analysis (TGA) and Fourier transform infrared spectroscopy (FTIR) confirm the successful grafting and provide insights into the interaction mechanisms cambridge.orgoatext.comresearchgate.net.

Research has shown that grafted sepiolites can be effective adsorbents for removing pharmaceuticals from water, with the sorption efficiency depending on the nature of the grafted groups and the pharmaceutical compound cambridge.orgresearchgate.net. For example, this compound functionalized with 3-chloropropyl showed higher sorption for atenolol (B1665814) and ranitidine, while this compound with triphenyl groups exhibited higher sorption for carbamazepine (B1668303) cambridge.orgresearchgate.net.

| Grafted Moiety | Higher Sorption for: |

|---|---|

| 3-chloropropyl | Atenolol, Ranitidine cambridge.orgresearchgate.net |

| Triphenyl | Carbamazepine cambridge.orgresearchgate.net |

Grafting also plays a role in improving the compatibility of this compound with hydrophobic polymer matrices, which is crucial for developing polymer nanocomposites with enhanced properties tandfonline.comnih.gov. The covalent bonding between the grafted organosilane and the polymer matrix can lead to better dispersion of this compound and improved interfacial interaction uva.esutm.my.

Intercalation of Surfactants and Polymers into this compound Channels

This compound's structure contains open channels with dimensions of approximately 3.6 Å x 10.6 Å running along the fiber axis uva.es. These channels, along with the external surface, can accommodate the intercalation or adsorption of surfactants and polymers.

Surfactants, particularly cationic surfactants, can be adsorbed onto this compound through various mechanisms, including ion exchange with structural cations and interaction with surface silanol groups researchgate.netakjournals.complos.org. At higher concentrations, surfactants can form micelles and be adsorbed via a combination of electrostatic interactions and chain-chain interactions plos.org. The size and structure of the surfactant molecule can influence its ability to insert into the this compound channels researchgate.netakjournals.com. Studies using X-ray diffraction (XRD) and thermal analysis have investigated the interaction between surfactants and this compound, showing that some surfactants can partially insert into the channels, affecting the material's properties researchgate.netakjournals.com. The intercalation of dimethyl sulfoxide (B87167) (DMSO) into acid-activated this compound has also been reported, with thermal analysis data indicating that the intercalated DMSO is more thermally stable than free DMSO dergipark.org.tr.

The intercalation of polymers into this compound has been explored to create polymer-clay nanocomposites. While this compound is not a swelling clay like montmorillonite, its fibrous structure and channels allow for the penetration of polymer chains into the internal space balikesir.edu.trutm.my. Methods like solution intercalation have been used to prepare nanocomposites with polymers such as poly(ethyl methacrylate) and poly(2-hydroxyethyl methacrylate), resulting in the dispersion of this compound fibers at the nanometer scale within the polymer matrix balikesir.edu.tr. The presence of silanol groups on the this compound surface can enhance the interfacial interaction between this compound and the polymer balikesir.edu.tr.

Intercalation of surfactants and polymers can lead to modified this compound materials with altered surface properties, improved compatibility with organic matrices, and enhanced performance in applications like rheological modifiers and components in nanocomposites utm.myresearchgate.netresearchgate.net.

In-Situ Synthesis of Nanoparticles on this compound Substrates

In-situ synthesis involves growing nanoparticles directly on the surface of this compound fibers, utilizing the this compound as a substrate or template. This method allows for controlled size and homogeneous distribution of the nanoparticles along the this compound fibers elsevier.es.

The silanol groups and other surface features of this compound can act as nucleation sites for the formation of various inorganic nanoparticles, including metal oxides and metallic nanoparticles cambridge.orgelsevier.esgeoscienceworld.org. For example, TiO₂ and SiO₂-TiO₂ nanoparticles have been synthesized in-situ on this compound surfaces via a colloidal route involving the controlled hydrolysis of alkoxides in the presence of surfactant-modified this compound geoscienceworld.orgacs.org. This process can lead to the formation of nanocomposites with photocatalytic properties geoscienceworld.orgacs.org.

Another example is the in-situ synthesis of boron-based nanoparticles on this compound through a precipitation route elsevier.es. This functionalized this compound has been incorporated into rubber systems for fire safety cables, demonstrating enhanced ceramization efficiency and improved fire retardancy properties elsevier.es. The this compound acted as a nucleating agent for the precipitation of the boron compound nanoparticles elsevier.es.

In-situ synthesis is a versatile method for creating this compound-based nanocomposites with tailored functionalities for diverse applications, including catalysis, environmental remediation, and flame retardancy cambridge.orgelsevier.esgeoscienceworld.orgacs.org.

Characterization Techniques for Sepiolite and Its Derivatives

Spectroscopic Analysis of Sepiolite (B1149698) Materials

Spectroscopic methods are vital for identifying chemical bonds, functional groups, and electronic properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

FTIR spectroscopy is a widely used technique for the characterization of this compound, providing information about its chemical bonds and functional groups, particularly the presence of hydroxyl groups and Si-O vibrations. mdpi.comcsic.esoatext.comut.ac.iracs.orgnih.gov The FTIR spectrum of this compound typically exhibits characteristic absorption bands. Bands in the region of 3000 to 3750 cm⁻¹ are associated with the stretching vibrations of O-H groups, including those of Mg-OH and water molecules (zeolitic and coordinated water). csic.esoatext.comut.ac.irresearchgate.net Specifically, a band around 3680 cm⁻¹ is assigned to hydroxyl stretching vibrations of Mg-OH groups, while bands at approximately 3560 and 3620 cm⁻¹ are attributed to vibrations of water coordinated to Mg²⁺ ions. csic.es The bending vibration of zeolitic water typically appears around 1643 cm⁻¹. oatext.com In the lower wavenumber region (typically 800 to 1200 cm⁻¹ and 1400 to 400 cm⁻¹), bands corresponding to Si-O stretching modes and deformation vibrations of OH groups are observed. csic.esut.ac.irresearchgate.net Bands at 1210, 1076, and 1014 cm⁻¹ are assigned to Si-O stretching vibrations, with the band at 1210 cm⁻¹ being characteristic of minerals with tetrahedral sheet inversion, such as this compound. ut.ac.ir FTIR can also be used to confirm the successful grafting of organic molecules onto the this compound surface by observing changes in the spectrum or the appearance of new bands corresponding to the organic functional groups. oatext.comacs.org

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3680 | Mg-OH stretching vibrations | csic.es |

| ~3560, ~3620 | Coordinated water O-H vibrations | csic.es |

| 3000-3750 | O-H stretching vibrations (general) | csic.esoatext.comut.ac.irresearchgate.net |

| ~1643 | Zeolitic water H-O-H bending | oatext.com |

| 1210, 1076, 1014 | Si-O stretching vibrations | ut.ac.ir |

| 1210 | Si-O-Si bond (tetrahedral inversion) | ut.ac.ir |

| ~975, ~881, ~781, ~686 | OH group deformation vibrations | ut.ac.ir |

| 1663 | OH-bending (water) | researchgate.net |

UV/Vis Spectroscopy for Electronic Transitions and Interactions

UV/Vis spectroscopy is employed to study the electronic transitions within this compound and its interactions with other substances, particularly in the context of adsorption and photocatalysis. The UV-Vis spectrum of this compound typically shows characteristic absorption peaks. For instance, peaks around 230 nm and 260 nm have been observed, corresponding to Mg-O-Mg and Mg-O-Si groups, respectively. researchgate.net In the visible range, the absorbance of this compound itself is often negligible. researchgate.netnih.gov UV-Vis diffuse reflectance spectroscopy (UV-DRS) can be used to determine the band gap energy of this compound, which has been estimated to be around 3.7 eV based on Tauc plots. researchgate.net This indicates that this compound primarily absorbs light in the UV region. researchgate.net Changes in the UV-Vis spectrum can also provide evidence of interactions between this compound and adsorbed species, such as organic dyes, and can be used to monitor processes like photodegradation. csic.esresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of elements present on the surface of this compound. mdpi.comcapes.gov.brnih.govpku.edu.cn This is particularly useful for analyzing modified this compound materials or understanding surface reactions. XPS analysis can confirm the presence of expected elements like magnesium (Mg), silicon (Si), and oxygen (O), and can detect other elements introduced through modification or adsorption processes. mdpi.commdpi.com For example, XPS has been used to study the surface chemical composition of this compound catalysts after acid treatment and deposition of metal species, confirming the presence and oxidation states of elements like copper (Cu) and magnesium (Mg). mdpi.com In studies involving the adsorption of organic molecules or metal ions, XPS can provide insights into the binding mechanisms and the chemical state of the adsorbed species on the this compound surface. capes.gov.brnih.govpku.edu.cnmdpi.com XPS analysis of char residues from this compound-containing composites can also reveal the formation of flame retardant elements rich layers, providing information about the material's behavior under thermal stress. capes.gov.brpku.edu.cn

Diffraction and Imaging Studies of this compound

Diffraction and imaging techniques are crucial for examining the crystalline structure, phase purity, and morphology of this compound particles.

X-ray Powder Diffraction (XRD) for Crystallinity and Phase Identification

XRD is a primary technique for identifying the crystalline phases present in this compound samples and assessing their crystallinity. wikipedia.orgut.ac.iracs.orgnih.govnih.govalfa-chemistry.comscientific.netresearchgate.netucm.esiucr.org The characteristic XRD pattern of this compound is used for its identification, with the strongest line typically appearing around 1.21 nm. iarc.fr XRD can reveal variations in the crystallinity of this compound samples. iarc.fr It is also used to study structural changes in this compound upon various treatments, such as thermal treatment or chemical modification. ut.ac.iracs.orgucm.es For instance, Rietveld refinement of XRD data has been used to investigate the structural parameters of this compound and their relationship with composition and morphology. ucm.es XRD can also provide information about the unit cell parameters of this compound, which may vary depending on factors like the nature and occupancy of cations in the octahedral sheet. ucm.esgeoscienceworld.org Studies using real-time, temperature-resolved synchrotron powder XRD have provided insights into the dehydration and decomposition behavior of this compound, showing changes in unit cell parameters upon water loss. arizona.edu XRD is also employed to confirm that the basic structure of this compound is maintained after modification processes. oatext.com

Electron Diffraction Techniques (e.g., TEM, ESEM) for Microstructural Details and Particle Morphology

Electron diffraction techniques, often coupled with electron microscopy such as Transmission Electron Microscopy (TEM) and Environmental Scanning Electron Microscopy (ESEM), are invaluable for visualizing the microstructural details and particle morphology of this compound. researchgate.netmdpi.comwikipedia.orgnih.govalfa-chemistry.comresearchgate.netucm.esiucr.orggeoscienceworld.org this compound typically exists as long, very thin, lath-like crystals or fibers. iarc.fr Electron microscopy allows for the direct observation of these fibrous structures and their arrangement. researchgate.netmdpi.comnih.govresearchgate.netucm.esiucr.orgiarc.fr ESEM is particularly useful for examining the morphology of this compound samples under near-native conditions. researchgate.netmdpi.comucm.esgeoscienceworld.org TEM provides higher resolution images, allowing for the study of finer details of the this compound structure and the dispersion of nanoparticles or other guest species within this compound composites. researchgate.netmdpi.comresearchgate.netucm.esgeoscienceworld.org Electron diffraction patterns obtained from TEM can provide crystallographic information from single crystals or small areas, complementing XRD data and aiding in the identification and structural analysis of this compound and its derivatives. ucm.esiarc.frmyscope.training Selected area electron diffraction (SAED) can confirm the identity of this compound particles based on their diffraction patterns. iarc.fr Electron microscopy, in conjunction with techniques like energy-dispersive X-ray spectroscopy (EDX), can also be used for elemental analysis of individual this compound particles. researchgate.net

Table 2: Applications of Electron Diffraction Techniques in this compound Studies

| Technique | Information Provided | Examples of Application | Source |

| TEM | High-resolution imaging, microstructure, particle dispersion, electron diffraction patterns | Studying dispersion of nanoparticles in composites, analyzing fine structural details, obtaining crystallographic information from small areas. | researchgate.netmdpi.comresearchgate.netucm.esgeoscienceworld.org |

| ESEM | Surface morphology, microtextural features | Examining the shape and arrangement of this compound fibers and aggregates under low vacuum. | researchgate.netmdpi.comucm.esgeoscienceworld.org |

| SAED | Crystallographic information from selected areas | Confirming the identity and crystal structure of this compound particles. | iarc.fr |

Atomic Force Microscopy (AFM) for Surface Topography and Fiber Dimensions

Atomic Force Microscopy (AFM) is a powerful technique used to visualize the surface topography of materials at the nanoscale. For this compound, AFM is particularly useful for examining the morphology of its fibrous structure and determining the dimensions of individual fibers and bundles. AFM can provide detailed deflection and height images, revealing the arrangement and size distribution of the this compound fibers researchgate.net.

Studies using AFM have shown that natural this compound fibers can exist as bundles, and stirring can break these bundles into smaller pieces researchgate.net. The width of this compound fibers typically ranges between 100 and 250 nm, while individual laths, the fundamental building blocks, can range between 10–50 nm researchgate.net. Aggregation of these laths forms rods, which can be observed in AFM images with widths between 80-150 nm researchgate.net. AFM allows for the determination of average fiber dimensions, including width, length, and height researchgate.net. For instance, one study reported average fiber dimensions of 249 × 1127 × 29 nm (width × length × height) for this compound suspensions at their highest viscosity researchgate.net. AFM can also be used to study the surface roughness of this compound bioforcenano.com.

Thermal and Surface Area Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal behavior of this compound, particularly its dehydration and decomposition processes. Surface area and pore volume are critical properties that influence this compound's adsorption and catalytic capabilities, and these are commonly characterized using nitrogen adsorption-desorption isotherms.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Dehydration and Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration and decomposition steps. DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic and exothermic processes like water loss and structural changes.

This compound undergoes several dehydration and dehydroxylation steps upon heating, corresponding to the loss of different types of water: adsorbed water, zeolitic water, bound water, and crystal water ut.ac.irresearchgate.net. TGA curves of this compound typically show distinct mass loss steps at different temperature ranges. For natural this compound, a total mass loss of around 20% up to 900 °C has been observed, attributed to the sequential loss of these water types researchgate.netacs.org. Adsorbed water is typically lost at lower temperatures (e.g., 20–170 °C), followed by zeolitic water (e.g., 170–350 °C) researchgate.netqut.edu.au. Higher temperatures lead to the loss of bound water and dehydroxylation of the this compound structure (e.g., 500–810 °C) researchgate.net.

DSC analysis complements TGA by showing the energy changes associated with these processes. Endothermic peaks are observed corresponding to the dehydration steps researchgate.net. For example, endothermic peaks at around 72 °C and 275 °C have been reported, corresponding to the loss of adsorbed and zeolitic water, respectively researchgate.net. The dehydroxylation process at higher temperatures is also associated with thermal events researchgate.net.

Modification of this compound can alter its thermal decomposition profile. For instance, modified this compound has shown increased mass loss compared to natural this compound under an oxygen atmosphere, with exothermic peaks indicating oxidation of the modifier acs.org.

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Pore Volume Determination

Nitrogen adsorption-desorption isotherms at cryogenic temperatures (typically 77 K) are used to determine the specific surface area and pore size distribution of this compound. The Brunauer–Emmett–Teller (BET) method is commonly applied to the adsorption data to calculate the specific surface area researchgate.netoiccpress.commdpi.com. The shape of the adsorption-desorption isotherm provides information about the material's pore structure. This compound typically exhibits Type IV isotherms with H3 or H4 hysteresis loops, characteristic of mesoporous materials with slit-shaped pores researchgate.netmdpi.comresearchgate.net.

The BET surface area of this compound can vary depending on the source and treatment, with reported values ranging from 77 to 399 m²/g researchgate.net. Acid treatment, for example, has been shown to increase the specific surface area and pore volume of this compound due to the partial leaching of Mg²⁺ species from the octahedral layer researchgate.netmdpi.com. The total pore volume can be estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation oiccpress.com.

Modification of this compound, such as the deposition of metal particles, can lead to a reduction in surface area and pore volume due to the filling of the this compound pores researchgate.net.

Here is a sample data table illustrating typical BET surface area and pore volume values for this compound and modified this compound:

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| This compound | 116 researchgate.net | - |

| This compound | 77 - 399 researchgate.net | - |

| NH₄NO₃/Sep | > this compound researchgate.net | > this compound researchgate.net |

| Co-modified this compound | < this compound researchgate.net | < this compound researchgate.net |

| Acid-treated this compound | Increased mdpi.com | Increased mdpi.com |

Rheological Characterization of this compound Dispersions and Composites

Rheology studies the flow and deformation of matter. For this compound, rheological characterization is important for understanding the behavior of its dispersions in liquids and its composites with polymers. This compound's fibrous structure and ability to form a network contribute to the viscosity and viscoelastic properties of these systems doi.orgrevistapolimeros.org.br.

This compound dispersions typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases with increasing shear rate doi.org. The viscosity of this compound dispersions increases with increasing this compound concentration due to the formation of a more pronounced network structure doi.org.

In polymer composites, the addition of this compound can significantly influence the rheological properties of the matrix. This compound acts as a reinforcement, restricting the mobility of polymer chains and leading to an increase in melt viscosity nih.gov. The extent of this viscosity increase is influenced by the dispersion of this compound within the polymer matrix; a finer dispersion of nanoparticles with a high surface area-to-volume ratio leads to a more significant increase in melt viscosity nih.gov. Rheological analysis, including measurements of complex viscosity, storage modulus (G'), and loss modulus (G''), can provide insights into the interaction between this compound and the polymer matrix and the formation of a filler network revistapolimeros.org.brnih.govresearchgate.net. Composites with better this compound dispersion often show more pronounced solid-like behavior (G' > G'') revistapolimeros.org.br.

Electrochemical Characterization Techniques for Modified this compound

Electrochemical characterization techniques are employed to study the electrical properties of this compound, particularly when it is modified for applications such as electrochemical sensors or electrodes. These techniques can provide information about electron transfer processes, conductivity, and the interaction of modified this compound with analytes.

Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are commonly used. CV can be used to investigate the redox properties of analytes at modified this compound electrodes and to characterize accumulation or rejection phenomena oatext.comresearchgate.netscispace.com. EIS provides information about the electron transfer properties of the modified electrode surface oatext.comresearchgate.net. Nyquist plots from EIS experiments can show changes in impedance upon modification of the electrode with this compound oatext.com.

Modified this compound has been used to develop electrochemical sensors for the detection of various substances, such as hydroquinone (B1673460) researchgate.netscispace.com. The composition of the modified electrode, including the percentage of this compound, can significantly affect the electrochemical signal, influencing sensitivity and selectivity researchgate.netscispace.com. Electrokinetic properties, such as zeta potential, can also be examined to understand the surface charge of modified this compound in suspensions acs.orgmdpi.com. The point of zero charge of this compound can shift upon modification, confirming chemical alterations to the surface mdpi.com.

Theoretical and Computational Investigations of Sepiolite Interactions

Molecular Dynamics (MD) Simulations of Sepiolite (B1149698) Systems

Molecular Dynamics (MD) simulations are widely used to study the dynamic behavior of atoms and molecules in a system over time. For this compound, MD simulations provide insights into the interactions of various substances with its surfaces and within its characteristic channels. mdpi.comresearchgate.netcambridge.org These simulations can model the movement and arrangement of molecules, offering a dynamic perspective on adsorption and diffusion processes. mdpi.com

Modeling Adsorption Phenomena at this compound Surfaces and within Channels

MD simulations have been employed to model the adsorption of various molecules onto this compound surfaces and within its channels. Studies have investigated the adsorption of hazardous gases like NH₃, H₂S, and SO₂ within this compound channels, revealing different atomic configurations for the adsorbed molecules. researchgate.netcambridge.org The adsorption of gold nanoparticles (AuNPs) on this compound surfaces, both natural and modified, has also been modeled using MD, indicating that AuNPs can adsorb onto the basal surface due to its hydrophilicity. mdpi.com The presence of cations within the this compound channels can influence the adsorption capacity for molecules like CO₂, with Li⁺-containing this compound showing a higher capacity compared to Na⁺ and K⁺, although lower than cation-free this compound. frontiersin.org

MD simulations utilize force fields, such as COMPASSIII, to accurately represent interactions. mdpi.com Techniques like the Ewald summation method for electrostatic forces and atom-based summation for van der Waals interactions are employed. mdpi.com Tools like the Adsorption Locator can identify energetically favorable adsorption sites. mdpi.com

Simulation of Interfacial Interactions and Diffusion

MD simulations are valuable for simulating interfacial interactions between this compound and other substances, as well as the diffusion behavior of molecules within the this compound structure. The interactions between water molecules and this compound surfaces have been computationally analyzed using MD simulations to understand the interfacial water structure. bioforcenano.com MD simulations can calculate diffusion coefficients, providing insights into the mobility of adsorbed species within this compound's channels or on its surfaces. researchgate.netmun.cacambridge.org For instance, studies on the diffusion of hazardous gases in this compound channels have shown that diffusion coefficients are affected by the ratio of gas to water molecules. researchgate.net The mobility of zeolitic water in this compound pores has been found to be very low due to nano-confinement effects. cambridge.org

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of materials and molecules. nih.govscispace.com For this compound, DFT provides insights into the electronic structure of its surfaces and the energetics and mechanisms of adsorption at an atomic level. mdpi.comacs.org

Adsorption Energetics and Mechanisms at the Atomic Level

DFT calculations are extensively used to determine the energetics and mechanisms of adsorption on this compound surfaces at the atomic level. These studies can quantify the strength of interactions (adsorption energy) and identify the specific sites and types of bonding involved. mdpi.comdergipark.org.trcambridge.orgresearchgate.netresearchgate.net

For example, DFT calculations have been used to understand the adsorption mechanism of phenol (B47542) and para-chlorophenol onto this compound. mdpi.com The hydroxyl group of phenol facilitates strong hydrogen bonding with this compound's silanol (B1196071) groups, while aromatic carbons contribute via π-π interactions with siloxane surfaces. mdpi.com Para-chlorophenol, due to a bulky chlorine substituent, experiences steric hindrance and reduced electrostatic interactions. mdpi.com

DFT studies have also investigated the interaction energies of organic molecules, such as pyridine, indigo, and methylene (B1212753) blue, with this compound tunnels, showing that these molecules tend to access the tunnels in the absence of external water molecules. cambridge.orgresearchgate.netresearchgate.net The adsorption of nucleobases (building blocks of DNA and RNA) on this compound basal surfaces has been studied using DFT, revealing interaction energies and the role of hydrogen bonding. dergipark.org.trresearchgate.net

The interaction energies calculated by DFT provide quantitative data on the favorability of adsorption. For instance, the adsorption energy of phenol on this compound was calculated to be significantly negative, indicating thermodynamic stability of the adsorbed state. mdpi.com

Here is an example of adsorption energy data from a DFT study:

| Adsorbate | Adsorption Energy (kcal/mol) | Primary Interaction(s) |

| Phenol | -349.26 | Hydrogen bonding (with -SiOH), π-π (with siloxane) mdpi.com |

| Para-chlorophenol | -317.53 | Van der Waals, reduced electrostatic/H-bonding mdpi.com |

| Guanine | -127.47 (kJ/mol) | Hydrogen bonds dergipark.org.trresearchgate.net |

| Cytosine | -121.35 (kJ/mol) | Hydrogen bonds dergipark.org.trresearchgate.net |

DFT calculations, often combined with analysis of electronic properties like Mulliken charges and Fukui indices, help elucidate the specific atomic interactions and charge transfers that govern the adsorption process on this compound. mdpi.comacs.org

Interaction of this compound with Specific Molecules (e.g., Organic Dyes, Pollutants)

Computational investigations have been widely applied to study the adsorption of various organic molecules and pollutants onto this compound. These studies aim to elucidate the adsorption mechanisms, interaction strengths, and the influence of this compound's structure and surface chemistry on the adsorption process mdpi.comgeoscienceworld.orgresearchgate.net.

Density Functional Theory (DFT) calculations have been used to model the interactions of organic molecules, including purine (B94841) and pyrimidine (B1678525) bases (components of DNA and RNA), with the basal surfaces of this compound researchgate.netdergipark.org.tr. These studies have shown that essential molecules for life can interact with this compound surfaces, with hydrogen bonding being a significant factor contributing to the interaction energies researchgate.netdergipark.org.tr. For instance, interaction energies between guanine/sepiolite and cytosine/sepiolite were calculated to be -127.47 kJ/mol and -121.35 kJ/mol, respectively, with a substantial portion of this energy attributed to hydrogen bonds researchgate.netdergipark.org.tr.

The adsorption of organic dyes onto this compound has also been a focus of computational studies researchgate.netcambridge.org. DFT studies have been performed to understand the adsorption mechanism of textile dyes, such as acid azo red dye 57, on natural and modified this compound surfaces cambridge.org. These theoretical investigations have complemented experimental findings, demonstrating good agreement in understanding the adsorption behavior, including the formation of double-layer structures in the presence of certain modifiers cambridge.org.

Furthermore, computational methods have been employed to study the penetration of organic compounds into the tunnels of this compound geoscienceworld.orgresearchgate.net. DFT computations have indicated that various organic molecules, including pyridine, indigo, methylene blue, and quaternary amines, can access the this compound tunnels, particularly in the absence of external water molecules geoscienceworld.orgresearchgate.net. The interaction energies calculated through these methods help predict the propensity of different molecules to enter and be accommodated within the this compound channels geoscienceworld.org.

Molecular dynamics (MD) simulations have been used to investigate the adsorption of hazardous gases like NH₃, H₂S, and SO₂ within the channels of this compound cambridge.org. These simulations have provided insights into the distribution and diffusion of gas molecules and have shown that the adsorption ability of this compound for these gases follows the order SO₂ > H₂S > NH₃ cambridge.org. Interactions with both water molecules within the channels and the channel walls were found to influence the adsorption behavior cambridge.org.

Detailed research findings from computational studies on the adsorption of phenol and para-chlorophenol on this compound highlight the atomic-level interactions involved mdpi.com. DFT calculations provided electronic properties and reactivity descriptors for the molecules, while MD simulations offered information on adsorption energetics and structural dynamics mdpi.com. Phenol showed a higher adsorption capability compared to para-chlorophenol, attributed to stronger hydrogen bonding and π-cation interactions with the this compound surface mdpi.com.

| Molecule | Adsorption Energy (kcal/mol) | Primary Interaction |

| Phenol | -349.26 mdpi.com | Hydrogen bonding, π-cation mdpi.com |

| Para-chlorophenol | Not specified in detail mdpi.com | Reduced interactions due to steric/electronic effects mdpi.com |

| Guanine | -127.47 kJ/mol researchgate.netdergipark.org.tr | Hydrogen bonding researchgate.netdergipark.org.tr |

| Cytosine | -121.35 kJ/mol researchgate.netdergipark.org.tr | Hydrogen bonding researchgate.netdergipark.org.tr |

Note: Adsorption energies are reported as found in the sources; units may vary.

Molecular Orbital Theory (MO) for Understanding this compound Reactivity

Molecular Orbital Theory (MO) provides a fundamental framework for understanding the electronic structure and reactivity of molecules solubilityofthings.comnumberanalytics.com. While the direct application of MO theory to the entire complex structure of this compound can be computationally intensive, concepts derived from MO theory, such as frontier molecular orbitals (HOMO and LUMO) and charge distribution, are frequently utilized in computational studies (particularly DFT) to understand the reactive sites and interaction mechanisms between this compound surfaces and adsorbate molecules mdpi.comrsc.org.

DFT calculations, which have a basis in MO theory, are used to determine the electronic properties of molecules interacting with this compound. Analysis of frontier molecular orbitals (HOMO and LUMO) of adsorbate molecules helps predict their reactivity and how they might interact with the this compound surface mdpi.comrsc.org. For example, the hydroxyl group of phenol was identified as a primary adsorption site due to its negative Mulliken charge and electrophilic reactivity, as revealed by DFT calculations mdpi.com. The energy gap between the HOMO and LUMO can also provide an indication of a molecule's reactivity numberanalytics.com.

Mulliken charge analysis, derived from computational methods, is another tool used to identify reactive sites by indicating the charge distribution within the interacting molecules and the this compound surface mdpi.com. This helps in understanding electrostatic interactions, which play a role in the adsorption process geoscienceworld.org.

Integration of Computational and Experimental Data in this compound Research

The integration of computational and experimental data is a powerful approach in this compound research, providing a more comprehensive understanding of its interactions with various substances mdpi.comresearchgate.netrsc.org. Computational methods, such as DFT and MD simulations, can provide atomic-level insights and theoretical predictions that complement and help interpret experimental observations mdpi.comresearchgate.net.

Experimental studies, such as adsorption isotherms and kinetic studies, provide macroscopic data on the adsorption capacity and rate mdpi.comresearchgate.net. Computational studies can then be used to explore the underlying mechanisms responsible for these observed phenomena mdpi.comresearchgate.net. For instance, computational studies on phenol and para-chlorophenol adsorption on this compound supported the experimental findings regarding their differing adsorption capabilities and provided a detailed understanding of the molecular interactions involved mdpi.com.

Furthermore, computational studies can explore conditions or interactions that are difficult to probe experimentally, providing valuable complementary information researchgate.net. The integration of these approaches allows for a more thorough comprehension of adsorption mechanisms and can guide the design of modified this compound materials with enhanced adsorption properties for specific applications mdpi.comcambridge.org.

Advanced Adsorption Research on Sepiolite

Adsorption of Inorganic Contaminants by Sepiolite (B1149698)

This compound demonstrates notable adsorption capacities for various inorganic contaminants, including heavy metal ions, radioactive elements, and certain gaseous species. This is attributed to its surface chemistry, ion exchange capacity, and porous structure. cambridge.orgresearchgate.netmdpi.com

Heavy Metal Ion Adsorption and Immobilization Mechanisms

This compound is effective in the removal of potentially toxic heavy metal ions from water through several mechanisms. cambridge.orgnih.govrsc.org The adsorption capacity of this compound towards different metal ions can vary depending on factors such as pH, temperature, and the presence of other ions. researchgate.netbalikesir.edu.tr

Ion exchange is a significant mechanism for the adsorption of heavy metal ions onto this compound. cambridge.orgnih.govrsc.org This process involves the exchange of cations present in the this compound structure, primarily magnesium ions (Mg²⁺), with heavy metal cations from the contaminated solution. cambridge.org The negatively charged surface sites on this compound facilitate the electrostatic attraction and subsequent exchange of these cations. cambridge.orgmdpi.comresearchgate.net

Research indicates that the ion exchange capacity of this compound is in the order of 15 mEq/100 g. researchgate.net Studies on the adsorption of lead ions (Pb²⁺) have shown that ion exchange is a main mechanism, with Pb²⁺ ions forming covalent bonds with the this compound surface and attaching through ion exchange. cambridge.org

In addition to ion exchange, surface complexation and precipitation also play crucial roles in the adsorption and immobilization of heavy metal ions by this compound. mdpi.comnih.govresearchgate.net Surface complexation involves the formation of chemical bonds between the heavy metal ions and functional groups on the surface of this compound, such as hydroxyl groups (Si-OH and Mg-OH). cambridge.orgmdpi.comnih.gov

Precipitation can occur, particularly at higher pH values, where heavy metal ions form insoluble hydroxide (B78521) species that then deposit onto the this compound surface or within its pores. mdpi.comnih.govbalikesir.edu.tr For example, the removal of cadmium ions (Cd²⁺) can be enhanced by calcining this compound, which produces CaO and increases alkalinity, leading to precipitation reactions of Cd²⁺. nih.gov Studies have shown that at high pH and ionic strength, inner-sphere complexation and surface precipitate formation become predominant adsorption mechanisms. rsc.org

The adsorption capacity of this compound for various heavy metal ions has been investigated, showing different affinities. One study reported the adsorption capacity order as Cr(III) > Cd(II) > Cu(II) > Zn(II) > Ni(II) > Ag(I). researchgate.net Another study on modified this compound showed a capacity order of Zn(II) > Cu(II) ~ Co(II) > Fe(III) > Mn(II) > Cd(II). balikesir.edu.tr

Here is a table summarizing some reported heavy metal adsorption capacities on this compound and modified this compound:

| Adsorbent Type | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

| Natural this compound | Pb²⁺ | 60.6 | cambridge.org |

| Magnetic this compound/Fe₂O₃ | Pb²⁺ | 90.1 | cambridge.org |

| Sulfhydryl modified this compound | Pb²⁺ | 97 | nih.gov |

| Natural this compound | U(VI) | 142.8 | mdpi.comresearchgate.net |

| ODTMA-sepiolite | U(VI) | 285.6 | mdpi.comresearchgate.net |

| Natural this compound | La(III) | 91.6 | mdpi.comresearchgate.net |

| Natural this compound | Eu(III) | 91.4 | mdpi.comresearchgate.net |

| Natural this compound | Lu(III) | 104.9 | mdpi.comresearchgate.net |

| Modified this compound | Zn(II) | 2.167 x 10⁻⁴ (mol/g) | balikesir.edu.tr |

| Modified this compound | Cu(II) | ~1.870 x 10⁻⁴ (mol/g) | balikesir.edu.tr |

| Modified this compound | Co(II) | ~1.865 x 10⁻⁴ (mol/g) | balikesir.edu.tr |

| Modified this compound | Fe(III) | 1.193 x 10⁻⁴ (mol/g) | balikesir.edu.tr |

| Modified this compound | Mn(II) | 0.979 x 10⁻⁴ (mol/g) | balikesir.edu.tr |

| Modified this compound | Cd(II) | 0.445 x 10⁻⁴ (mol/g) | balikesir.edu.tr |

Adsorption of Radioactive Elements (e.g., Uranium, Lanthanides)

This compound and modified this compound have shown potential for the adsorption of radioactive elements like uranium (U(VI)) and lanthanides (La(III), Eu(III), Lu(III)). researchgate.netmdpi.comresearchgate.net Studies have investigated the effects of pH, contact time, and initial concentration on the adsorption efficiency. mdpi.comresearchgate.net

Research indicates that while raw this compound is effective for lanthanide adsorption, modified this compound, such as ODTMA-sepiolite, shows higher adsorption capacity for U(VI). mdpi.comresearchgate.net For lanthanide ions, adsorption on this compound reached 80% in the pH range of 4–8 and 98% for pH values above 8. mdpi.comresearchgate.net The maximum adsorption capacity of ODTMA-sepiolite for uranium was found to be 285.6 mg/g, making it a promising adsorbent for uranium recovery from aqueous solutions. mdpi.comresearchgate.net

Removal of Other Inorganic Species (e.g., Ammonia (B1221849), Hydrogen Sulfide (B99878), Sulfur Dioxide)

This compound and this compound-based composites have been explored for the removal of other inorganic species, including ammonia (NH₃), hydrogen sulfide (H₂S), and sulfur dioxide (SO₂). researchgate.netrsc.orgpjoes.comresearchgate.net

Activated carbon-sepiolite pellets have been used for the adsorption of ammonia and H₂S. researchgate.net While the adsorption of H₂S on natural this compound may be low at lower temperatures, this compound can act as a support for active components like ZnO to enhance H₂S removal, often involving chemical reactions and oxidation processes. rsc.orgpjoes.com this compound's properties, including its sorptive and rheological characteristics, make it a suitable support material for such applications. rsc.org

Adsorption of Organic Contaminants by this compound

This compound is also effective in adsorbing various organic contaminants from aqueous solutions. abuad.edu.ngnih.govmdpi.comcambridge.org Its microporous channels and the presence of silanol (B1196071) groups on its surface contribute to its ability to interact with and sequester organic molecules. mdpi.comcambridge.org

Studies have investigated the adsorption of organic pollutants such as reactive dyes and polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and phenanthrene (B1679779) on this compound. nih.govcambridge.orgcambridge.org this compound has shown good adsorption capacity for dyes like Basic Red 46 and Direct Blue 85. nih.gov

The adsorption mechanisms for organic contaminants can involve interactions with the structural channels and surface functional groups of this compound. mdpi.comcambridge.org For instance, the high affinity of pyrene for this compound surfaces is dominated by the structural channels and the numerous Si-OH groups on the basal surfaces. cambridge.org Interactions can include hydrogen bonding and potentially the formation of covalent bonds between organic molecules and surface Si-OH groups. mdpi.comcambridge.org

The efficacy of this compound for organic contaminant removal can be influenced by factors such as the pH of the solution and the nature of the organic molecule. rsc.org

Here is a table listing some organic compounds adsorbed by this compound:

| Adsorbent Type | Target Organic Compound | Reference |

| Natural this compound | Reactive Dyes (Basic Red 46, Direct Blue 85) | nih.gov |

| Natural this compound | Phenol (B47542) | mdpi.com |

| Natural this compound | Para-chlorophenol | mdpi.com |

| Natural this compound | Acid Azo Red Dye 57 | cambridge.org |